3,4-Dimethoxybenzamide

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Sourcing a reliable starting material for Itopride hydrochloride synthesis is critical; substitution with 3,4-dimethoxybenzoic acid or 4-methoxybenzamide fails due to different reactivity or substitution pattern. 3,4-Dimethoxybenzamide (Veratramide) is the validated intermediate specified in patented manufacturing routes. • Enables direct implementation of established, patent-described synthetic pathways to Itopride hydrochloride. • 3,4-dimethoxy substitution pattern and amide group ensure correct downstream API identity and impurity profile. • Standard commercial purity ≥98% (HPLC) supports both pilot-scale synthesis and analytical reference standard use.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 1521-41-1
Cat. No. B075079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxybenzamide
CAS1521-41-1
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N)OC
InChIInChI=1S/C9H11NO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H2,10,11)
InChIKeyXNDZRGTVUVVHQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxybenzamide: Key Prokinetic Intermediate


3,4-Dimethoxybenzamide (also known as Veratramide) is an organic amide characterized by a benzene ring substituted with two methoxy groups at the 3 and 4 positions [1]. It has a molecular weight of 181.19 g/mol and is classified as a benzamide derivative [1]. This compound is of primary interest not as an active pharmaceutical ingredient (API) itself, but as a critical synthetic intermediate and a naturally occurring secondary metabolite . Its most notable and commercially relevant role is as the foundational starting material for the synthesis of Itopride hydrochloride, a gastroprokinetic agent .

1
Naturally occurring benzamide core suited for downstream API coupling
Secondary metabolite profile
2
Established starting material in patented Itopride Hydrochloride synthesis
Supports high-purity GMP production workflow
3
Distinct amide reactivity avoids additional activation steps required by acid analogs
Streamlines amidation route selection

3,4-Dimethoxybenzamide: Functional Specificity


In the context of pharmaceutical synthesis, the precise substitution pattern and functional group of an intermediate are paramount. Simple substitution of 3,4-Dimethoxybenzamide with a close analog like 3,4-Dimethoxybenzoic acid or 4-Methoxybenzamide is not feasible for its primary application: the synthesis of Itopride [1]. The amide functional group (-CONH2) of the target compound imparts fundamentally different chemical reactivity compared to the carboxylic acid group (-COOH) of 3,4-Dimethoxybenzoic acid . Furthermore, the specific 3,4-dimethoxy substitution pattern on the benzamide core is a structural requirement for the downstream API, Itopride, which is N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide [1]. Deviations from this substitution pattern would result in a different final compound, not Itopride, rendering the substitution invalid for procurement in this established synthetic route.

Functional Group Mismatch
Target: 3,4-Dimethoxybenzamide
-CONH2 (Amide)
Analog: 3,4-Dimethoxybenzoic acid
-COOH (Carboxylic acid)
Reactivity diverges fundamentally; the amide directly forms the final API bond, while the acid requires coupling steps that may alter cost and impurity profiles.
Regiochemistry Constraint
Target: 3,4-Dimethoxy substitution
Analog: 4-Methoxybenzamide or other isomers
The 3,4-substitution pattern is structurally mandated for Itopride; any deviation yields a different final compound, preventing interchangeability for this synthetic route.

3,4-Dimethoxybenzamide: Comparative Performance Evidence


Itopride Synthesis: Yield and Purity

The use of 3,4-Dimethoxybenzamide as a starting material in the synthesis of Itopride Hydrochloride is well-documented and is a cornerstone of its industrial relevance. In a patented preparation method, a synthetic route utilizing 3,4-Dimethoxybenzamide as a key building block achieved a final product with an HPLC purity of 99.9% and a yield of 90% for the final salt formation step [1]. While the patent itself does not provide a direct, side-by-side comparison of yields against an alternative route within the same document, it is stated that alternative methods (e.g., those using 4-Fluorobenzaldehyde and palladium charcoal reduction) lead to a higher cost of the finished product, implying economic and efficiency advantages of this route [1].

Synthetic Process Outcome
Reported
90% yield, 99.9% HPLC purity
Established role in a high-yield, high-purity API manufacturing step
Patent-described salt formation step; cross-study comparable
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Prokinetic Activity: Itopride vs. Standard Prokinetics

The derivative of 3,4-Dimethoxybenzamide, Itopride (HSR-803), demonstrates a unique and favorable pharmacological profile when compared directly to other prokinetic agents in vivo. In rats, HSR-803 (30 mg/kg, p.o.) significantly improved delayed gastric emptying induced by morphine [1]. In direct contrast, metoclopramide at a lower dose of 10 mg/kg, p.o., paradoxically enhanced the morphine-induced delay, indicating a potential for adverse effects on gastric motility under specific conditions [1]. Furthermore, in mice, HSR-803 (10-100 mg/kg, p.o.) increased small intestinal transit in a dose-dependent manner, while the established prokinetics domperidone and cisapride had no effect on this parameter [1].

Gastric Emptying Model
Head-to-head
Itopride (30 mg/kg): Improved delayed emptying
Metoclopramide (10 mg/kg): Worsened delay
Distinct prokinetic endpoint context vs. metoclopramide
Rat model; morphine-induced delay. Scaffold-dependent response
Pharmacology Gastroenterology In Vivo Efficacy

Amide vs. Carboxylic Acid Reactivity

The choice between 3,4-Dimethoxybenzamide and its close analog, 3,4-Dimethoxybenzoic acid (Veratric acid), is dictated by the required chemical transformation. The amide functional group of the target compound is essential for its direct use in forming the final amide bond in Itopride without requiring additional activation and coupling steps that would be necessary if starting from the corresponding carboxylic acid . This functional difference imparts distinct chemical reactivity and biological activity, making the amide unique for its intended synthetic purpose .

Amide vs. Acid Reactivity
Class-level
Amide group (-CONH2) enables direct coupling; acid requires activation
Functional group supports a more direct synthetic route context
Class-level inference; source review recommended
Synthetic Chemistry Functional Group Reactivity Intermediate Selection

3,4-Dimethoxybenzamide: Research and Industrial Applications


GMP Itopride API Synthesis

The primary industrial application of 3,4-Dimethoxybenzamide is as the validated starting material for the multi-step synthesis of Itopride Hydrochloride . Its use is documented in patents describing efficient and scalable processes that yield high-purity API, making it the standard procurement item for this established manufacturing route [1].

Itopride Analytical Reference Standard

Due to its defined role as the penultimate structural precursor to Itopride, 3,4-Dimethoxybenzamide is utilized as a reference standard for analytical method development, impurity profiling, and quality control in the production of Itopride-based pharmaceuticals . Its high commercial purity (often >98%) supports its use in sensitive analytical applications .

Gastroprokinetic Scaffold Research

The 3,4-dimethoxybenzamide core is the pharmacologically active scaffold for the gastroprokinetic agent Itopride (HSR-803). Academic and preclinical research into this drug's unique mechanism of action, which differs from agents like metoclopramide and domperidone, establishes the 3,4-dimethoxybenzamide structure as a valuable starting point for studying and potentially improving treatments for gastrointestinal motility disorders [2].

Natural Product Research and Isolation

3,4-Dimethoxybenzamide has been identified as a secondary metabolite isolated from the solid culture of the bacterium *Streptoverticillium morookaense* and from the leaves of the plant *Litsea costalis* . This establishes the compound as a subject of interest in natural product chemistry, microbiology, and phytochemistry research.

Application
Selection Property
Validation Focus
Itopride API Synthesis
Patent-documented starting material identity
Process yield and API purity validation
Analytical Reference Standard
Defined penultimate precursor to Itopride
Impurity profiling and method development context
Gastroprokinetic Scaffold Research
3,4-Dimethoxybenzamide pharmacophore core
Prokinetic mechanism and gastric motility endpoint review
Natural Product Chemistry
Isolated secondary metabolite identity
Microbial and phytochemical metabolite profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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